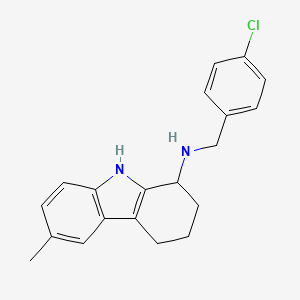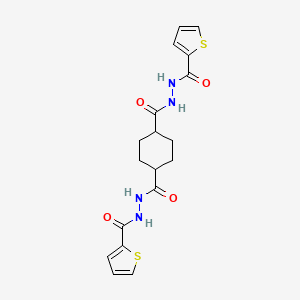
N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide, also known as BTCH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTCH is a hydrazide derivative of 1,4-cyclohexanedicarboxylic acid and is composed of two thienylcarbonyl groups. It has been extensively studied for its pharmacological properties and has shown promising results in various experimental models.
Mecanismo De Acción
The mechanism of action of N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase. It may also act by modulating the expression of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide in lab experiments is its ability to form stable complexes with metal ions. This property makes it a useful tool for studying metal ion interactions with biological molecules. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide. One area of interest is the development of this compound-based drug delivery systems. Another area of interest is the study of this compound's potential applications in electrochemistry and material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide involves the condensation of 2-thiophenecarboxylic acid hydrazide with cyclohexane-1,4-dicarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electrochemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Propiedades
IUPAC Name |
1-N',4-N'-bis(thiophene-2-carbonyl)cyclohexane-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c23-15(19-21-17(25)13-3-1-9-27-13)11-5-7-12(8-6-11)16(24)20-22-18(26)14-4-2-10-28-14/h1-4,9-12H,5-8H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVFEGTLGTXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NNC(=O)C2=CC=CS2)C(=O)NNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5055268.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B5055269.png)
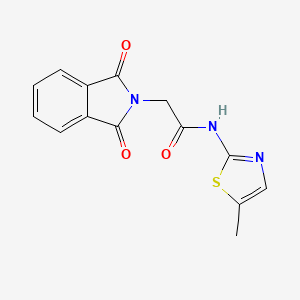
![N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)
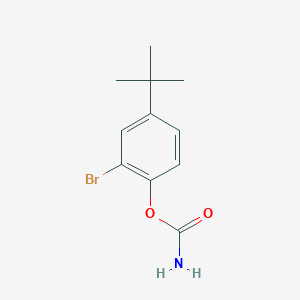
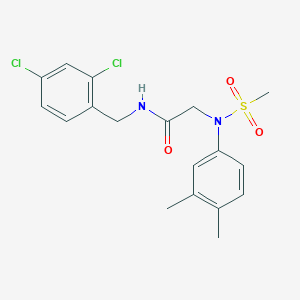
![(1R*,5S*)-6-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)
![4-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5055319.png)
![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)
![4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5055333.png)

